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An In-depth Technical Guide on the Toxicological Profile of Dimethenamid and its Metabolites

Executive Summary
Dimethenamid is a chloroacetamide herbicide used for the control of annual grasses and

broadleaf weeds. It exists as a racemic mixture of S and R-enantiomers. The herbicidal activity

is primarily associated with the S-enantiomer, known as Dimethenamid-P. This document

provides a comprehensive toxicological profile of Dimethenamid and its principal metabolites,

synthesizing data from a range of non-clinical studies. The primary target organ for

Dimethenamid toxicity is the liver, with effects such as increased liver weight and

hepatocellular hypertrophy observed across multiple species. The toxicological profiles of

racemic Dimethenamid and Dimethenamid-P are considered equivalent. The compound is

rapidly and extensively metabolized, primarily through the glutathione conjugation pathway.

Absorption, Distribution, Metabolism, and Excretion
(ADME)
Absorption: Following oral administration in rats, Dimethenamid is well absorbed, with total

absorption estimated to be between 92.8% and 94.5%.[1][2] Dermal absorption is significantly

lower; in rats, the maximum absorption was 18% after an 8-hour exposure, and the rate in

humans is predicted to be approximately 4%.[1]
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Distribution: After absorption, Dimethenamid distributes to various tissues, with the highest

concentrations initially found in the adrenals, pancreas, kidney, spleen, and liver.[1] Notably,

radioactivity from labeled Dimethenamid was found to be mainly associated with erythrocytes

in rats, a binding phenomenon not observed in human blood.[1] There is no evidence that

Dimethenamid or its metabolites tend to accumulate in rat tissues.

Metabolism: Dimethenamid undergoes rapid and extensive metabolism in rats, with only 1-2%

of the parent compound excreted unchanged. Over 40 metabolites have been detected, with

about 20 being identified. The primary metabolic route is the glutathione conjugation pathway,

leading to the formation of a cysteine conjugate (M25) and mercapturate (M17). Other

metabolic transformations include reductive dechlorination (forming M3), oxidation (forming M4,

M23), hydroxylation (M5, M11, M15), O-demethylation (M7, M12), and cyclization. Two

significant metabolites found in soil and plants, the oxalamide (M23) and the sulfonate (M27),

are also products of metabolism in rats.

Excretion: Excretion is rapid and occurs primarily via the bile. In bile-duct cannulated rats,

biliary excretion accounted for 75-82% of the administered dose, with 8-12% excreted in urine

and 2-4% in feces. At high doses (1000 mg/kg bw), a greater proportion is excreted via the

kidneys, suggesting saturation of the biliary excretion pathway.

Toxicological Data
The toxicological data for Dimethenamid-P and the racemic mixture are largely comparable.

Acute Toxicity
Dimethenamid exhibits moderate acute toxicity via the oral route and low toxicity via dermal

and inhalation routes. It is not an eye irritant but is a slight skin irritant and a dermal sensitizer.
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Parameter Species Route
Test

Substance

Value

(mg/kg bw or

mg/L)

Reference

LD50 Rat (male) Oral
Dimethenami

d-P
429

LD50 Rat (female) Oral
Dimethenami

d-P
531

LD50 Rat (male) Oral

Racemic

Dimethenami

d

371

LD50 Rat (female) Oral

Racemic

Dimethenami

d

427

LD50 Rabbit Dermal

Dimethenami

d-P &

Racemic

> 2000

LC50 (4h) Rat Inhalation

Dimethenami

d-P &

Racemic

> 2.2 - > 5.16

Skin Irritation Rabbit Dermal

Dimethenami

d-P &

Racemic

Slightly

irritating

Eye Irritation Rabbit Ocular

Dimethenami

d-P &

Racemic

Not irritating

Skin

Sensitization
Guinea Pig Dermal

Dimethenami

d-P &

Racemic

Sensitizing

Subchronic and Chronic Toxicity & Carcinogenicity
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Long-term exposure studies in mice, rats, and dogs identified the liver as the primary target

organ. Effects included reduced body-weight gain and liver enlargement (hepatocellular

hypertrophy). There was no evidence of carcinogenic potential in long-term studies in rats and

mice.

Study Duration Species Effect
NOAEL (mg/kg

bw/day)
Reference

12-month Dog
Liver effects,

body-weight gain
10 (racemic)

24-month Rat

Liver effects

(bile-duct

hyperplasia),

body weight

7 (racemic)

21-day Rabbit (Dermal) Systemic effects 1000 (racemic)

Genotoxicity
Dimethenamid is considered not genotoxic in vivo or in vitro. An equivocal result was noted in

one of three in vitro assays for unscheduled DNA synthesis with the racemic mixture, but all

other assays were negative. The key metabolites, M23 (oxalamide) and M27 (sulfonate), were

also found to be non-mutagenic.

Reproductive and Developmental Toxicity
Dimethenamid is not considered a reproductive toxicant or a teratogen. Developmental

effects, such as reduced fetal body weight and increased early deaths, were observed only at

doses that also caused significant maternal toxicity.
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Study Type Species Effect
NOAEL (mg/kg

bw/day)
Reference

Reproductive Rat None 175 (racemic)

Developmental Rat
Reduced fetal

body weight

300

(Dimethenamid-

P)

Developmental Rabbit
Maternal toxicity,

abortions

37.5 (maternal),

75

(developmental)

Neurotoxicity
No evidence of specific neurotoxicity was observed in acute, short-term, or long-term studies.

However, at high doses associated with general toxicity in acute and developmental studies,

non-specific neurological effects such as lethargy, excessive salivation, piloerection (bristling of

hair), and decreased motor activity were reported in rats.

Toxicity of Metabolites
The major soil and rat metabolites, M23 (oxalamide) and M27 (sulfonate), have been tested

and show low acute toxicity. Due to insufficient specific toxicity data for these degradates,

regulatory agencies often use the toxicological values of the parent compound for risk

assessment.

Parameter Species Test Substance
Value (mg/kg

bw)
Reference

Acute Oral LD50 Rat
Metabolite M23

(Oxalamide)
> 5000

Acute Oral LD50 Rat
Metabolite M27

(Sulfonate)
> 5000

Genotoxicity

(Ames &

Micronucleus)

-
Metabolites M23

& M27
Non-mutagenic
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Experimental Protocols
Representative Protocol: Acute Oral Toxicity (Modified
from OECD 420)

Test Substance: Dimethenamid-P or Racemic Dimethenamid, diluted in 0.5% w/v

methylcellulose in water.

Test Species: Fasted Sprague-Dawley rats (5 males, 5 females per group).

Administration: Single dose by oral gavage.

Dosage Levels: A limit test may be performed at 2000 or 5000 mg/kg bw. For dose-finding,

multiple dose groups are used.

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

activity, posture, respiration), and body weight changes for 14 days post-dosing.

Endpoint: A gross autopsy is performed on all animals at the end of the observation period.

The LD50 value is calculated.

Representative Protocol: Two-Generation Reproductive
Toxicity (Modified from OECD 416)

Test Substance: Racemic Dimethenamid administered via diet.

Test Species: Sprague-Dawley rats.

Administration: The test substance is mixed into the diet and administered continuously to

male and female rats (P generation) for a pre-mating period and through mating, gestation,

and lactation. The F1 offspring are then selected and administered the same diet through

maturity, mating, and production of the F2 generation.

Dosage Levels: Multiple dose levels are used to establish a No-Observed-Adverse-Effect-

Level (NOAEL).

Observations: Endpoints include effects on adult body weight, food consumption, mating

performance, fertility, length of gestation, litter size, pup viability, and pup weight. Gross and
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microscopic pathology are performed on P and F1 adults.

Endpoint: The NOAEL for reproductive function and parental/offspring toxicity is determined.

Representative Protocol: Bacterial Reverse Mutation
Test (Ames Test, Modified from OECD 471)

Test Substance: Dimethenamid or its metabolites (e.g., M23, M27).

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,

TA1537) and Escherichia coli (e.g., WP2 uvrA), with and without an exogenous metabolic

activation system (S9 mix from rat liver).

Administration: The test substance is incubated with the bacterial strains on a minimal agar

medium.

Dosage Levels: A wide range of concentrations is tested in triplicate.

Observations: After incubation (typically 48-72 hours), the number of revertant colonies

(colonies that have regained the ability to grow on the minimal medium) is counted.

Endpoint: A substance is considered mutagenic if it causes a dose-dependent, reproducible

increase in the number of revertant colonies compared to the solvent control.

Visualizations
Metabolic Pathway of Dimethenamid
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Primary Pathway: Glutathione Conjugation
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Caption: Simplified metabolic pathway of Dimethenamid in rats.

Experimental Workflow: Acute Oral Toxicity Study
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Caption: General workflow for an acute oral toxicity study.
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Experimental Workflow: Ames Test
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1670659#toxicological-profile-of-dimethenamid-and-
its-metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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